

## **Technical Support Center: LY3007113**

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Compound of Interest		
Compound Name:	LY3007113	
Cat. No.:	B1194441	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects observed in patients treated with **LY3007113**, a p38 MAPK inhibitor.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of LY3007113?

A1: **LY3007113** is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of various cellular processes, including inflammation, cell survival, and apoptosis.[1][2] By inhibiting p38 MAPK, **LY3007113** can prevent the phosphorylation of its downstream targets, such as MAPK-activated protein kinase 2 (MAPKAP-K2), which may in turn inhibit the production of pro-inflammatory cytokines and induce tumor cell apoptosis.[1][2]

Q2: What are the most common treatment-related side effects observed with **LY3007113**?

A2: Based on a Phase 1 clinical trial in patients with advanced cancer, the most frequently reported treatment-related adverse events (occurring in >10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[3][4][5][6]

Q3: Were there any serious or dose-limiting side effects reported for LY3007113?

A3: Yes, Grade ≥ 3 treatment-related adverse events included upper gastrointestinal hemorrhage and increased hepatic enzyme levels. These were considered dose-limiting toxicities and were observed at a dosage of 40 mg every 12 hours (Q12H).[3][4][5][6] Other



serious adverse events reported in the study, although not all were directly attributed to the study drug, included intestinal obstruction, gastrointestinal hemorrhage, pneumonia, sepsis, and hypotension.[3]

## **Troubleshooting Guide**

Issue: A patient in our study is experiencing tremors after starting treatment with **LY3007113**.

Possible Cause: Tremor is one of the most common treatment-related adverse events associated with **LY3007113**.[3]

#### Suggested Action:

- Assess Severity: Grade the tremor according to the Common Terminology Criteria for Adverse Events (CTCAE).
- Monitor: Continue to monitor the patient for the persistence and severity of the tremor.
- Dose Adjustment: Depending on the severity, consider a dose reduction or temporary discontinuation of LY3007113 as per the study protocol. The maximum tolerated dose (MTD) was established at 30 mg Q12H due to dose-limiting toxicities at higher doses.[3][4][5][6]

Issue: A patient has developed a rash.

Possible Cause: Rash, including maculopapular and acneiform dermatitis, is a frequently observed side effect of **LY3007113**.[3]

#### Suggested Action:

- Evaluate: Characterize the type and severity of the rash.
- Symptomatic Treatment: Consider topical corticosteroids or oral antihistamines for symptomatic relief, as appropriate.
- Dose Modification: For severe or persistent rashes, a dose modification of LY3007113 may be necessary.



### **Data on Side Effects**

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in a Phase 1 study of **LY3007113** in patients with advanced cancer.

Adverse Event	Frequency (All Grades)	Frequency (Grade ≥ 3)
Tremor	40.7%	Not specified
Rash (including maculopapular, papular, acneiform dermatitis)	37.0%	Not specified
Fatigue	29.6%	Not specified
Dyspnea (including exertional dyspnea)	25.9%	Not specified
Constipation	18.5%	Not specified
Diarrhea	18.5%	Not specified
Anemia	33.3% (as per one mention)	Not specified
Nausea	33.3% (as per one mention)	Not specified
Peripheral Edema	33.3% (as per one mention)	Not specified
Stomatitis	14.8%	Not specified
Increased Blood Creatine Phosphokinase	11.1%	Not specified
Upper Gastrointestinal Hemorrhage	Not specified	Occurred at 40 mg Q12H (Dose-Limiting)
Increased Hepatic Enzyme	Not specified	Occurred at 40 mg Q12H (Dose-Limiting)

Data from the Phase 1 study of LY3007113 in patients with advanced cancer.[3]

# **Experimental Protocols**



Assessment of Adverse Events in the Phase 1 Clinical Trial of LY3007113

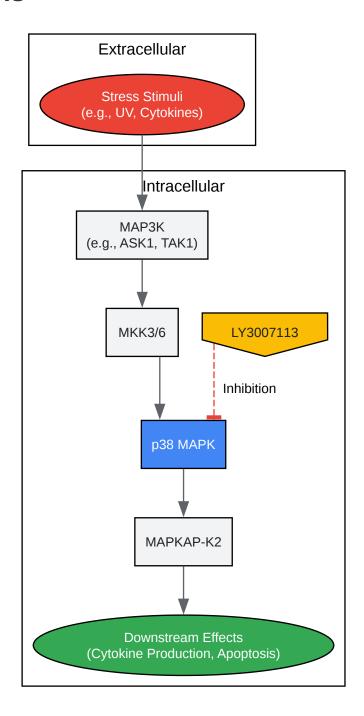
Objective: To evaluate the safety and tolerability of **LY3007113** in patients with advanced cancer and to determine the maximum tolerated dose (MTD).

#### Methodology:

- Patient Population: Patients with advanced solid tumors.
- Study Design: A Phase 1, open-label, dose-escalation (Part A) and dose-confirmation (Part B) study.
- Dosing: **LY3007113** was administered orally every 12 hours (Q12H) in 28-day cycles. Doses ranged from 20 mg to 200 mg daily in Part A.[3][4][5]
- Safety Monitoring:
  - Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events, Version 4.0.
  - Dose-limiting toxicities (DLTs) were defined as specific drug-related AEs occurring during the first cycle, including grade ≥ 3 non-hematological toxicities and grade 4 hematological toxicities.[3]
- Pharmacokinetic Analysis:
  - Plasma concentrations of LY3007113 and its metabolites were determined using a validated liquid chromatography with tandem mass spectrometry method.[3]
  - Blood samples were collected at various time points after single and repeated dosing to determine parameters such as Cmax, tmax, and AUC.[3]
- Pharmacodynamic Analysis:
  - The inhibition of the primary biomarker, MAPK-activated protein kinase 2 (MAPKAP-K2),
     was assessed in peripheral blood mononuclear cells (PBMCs).[3]



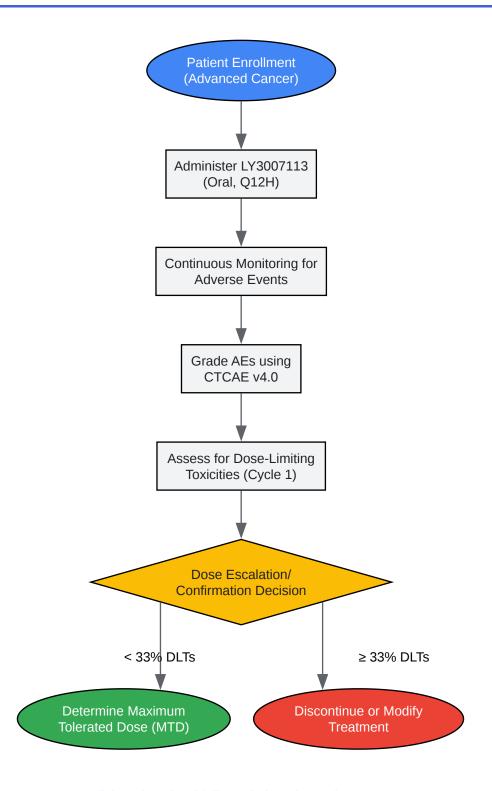
## **Visualizations**



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Caption: p38 MAPK Signaling Pathway and the inhibitory action of LY3007113.





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Caption: Workflow for monitoring adverse events in a Phase 1 clinical trial.



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### References

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